N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide
Description
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide is a sulfonamide derivative featuring a benzofuran core linked to a pyridine ring via a methoxyethyl bridge.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-16(15-9-12-5-2-3-7-14(12)22-15)11-18-23(19,20)13-6-4-8-17-10-13/h2-10,16,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUACWCYXEONESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran moiety, which can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The methoxyethyl group is then introduced via etherification reactions. The final step involves the sulfonation of the pyridine ring, which can be achieved using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions include benzofuran-2,3-dione derivatives, primary amines, and various substituted benzofuran compounds .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide involves its interaction with various molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with three sulfonamide derivatives from the literature, highlighting structural variations, synthetic routes, and inferred pharmacological implications.
Key Structural and Functional Differences
Aromatic Core Variations: The target compound uses a benzofuran core, which is less planar than the quinoline in IIIa or the naphthyridine in goxalapladib . Reduced planarity may limit DNA intercalation but improve blood-brain barrier penetration. Goxalapladib’s naphthyridine and biphenyl-trifluoromethyl groups enhance hydrophobicity, critical for binding lipoprotein-associated phospholipase A2 , whereas the target compound’s methoxyethyl bridge may improve solubility.
Substituent Effects :
- Halogenation : Compound 4 includes bromine (electron-withdrawing) and fluorine (lipophilicity enhancer), which are absent in the target compound. These groups likely increase metabolic stability and target affinity.
- Methoxy Groups : The methoxyethyl bridge in the target compound and the 4-methoxy group in IIIa may confer similar solubility advantages but differ in steric bulk.
Goxalapladib’s multi-step synthesis implies higher manufacturing costs.
Inferred Pharmacological Implications
- Target vs. IIIa: The absence of a quinoline-chlorine moiety in the target compound may reduce DNA-targeted cytotoxicity but broaden therapeutic safety .
- Target vs.
- Target vs. Goxalapladib: The simpler structure of the target compound may lack the specificity for phospholipase A2 inhibition seen in goxalapladib , but its benzofuran core could offer novel binding modes for other targets (e.g., serotonin receptors).
Notes on Evidence Limitations
- Synthesis protocols for IIIa and compound 4 suggest pyridine-mediated sulfonamide coupling is a viable route for the target compound, but optimization may be required.
- Goxalapladib’s clinical relevance underscores the importance of trifluoromethyl groups in drug design, a feature absent in the target compound.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, respectively.
Research indicates that compounds containing benzofuran and pyridine structures often exhibit anti-inflammatory properties by inhibiting various pro-inflammatory mediators. For instance, a study demonstrated that related benzofuran derivatives significantly reduced levels of tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8) in vitro, suggesting a similar potential for this compound .
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory activity. In a study involving osteoarthritis (OA) models, the compound inhibited pro-inflammatory mediators such as RANTES, CRP, COMP, CK, and LPO . The histopathological analysis confirmed its safety profile while demonstrating significant reductions in inflammatory markers.
Antioxidant Activity
The antioxidant potential of this compound is also noteworthy. Studies have indicated that benzofuran derivatives possess strong antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .
Case Studies
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
